N-propyl(tert-butoxy)carbohydrazide

Catalog No.
S2916913
CAS No.
737001-67-1
M.F
C8H18N2O2
M. Wt
174.244
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-propyl(tert-butoxy)carbohydrazide

CAS Number

737001-67-1

Product Name

N-propyl(tert-butoxy)carbohydrazide

IUPAC Name

tert-butyl N-amino-N-propylcarbamate

Molecular Formula

C8H18N2O2

Molecular Weight

174.244

InChI

InChI=1S/C8H18N2O2/c1-5-6-10(9)7(11)12-8(2,3)4/h5-6,9H2,1-4H3

InChI Key

UTBLTWHHUIHKIC-UHFFFAOYSA-N

SMILES

CCCN(C(=O)OC(C)(C)C)N

Solubility

not available

Molecular Simulation

Scientific Field: Computational and Theoretical Chemistry

Application Summary: N-propyl(tert-butoxy)carbohydrazide is used in the formation of N-tert-Butoxy-Carboynl Anyhydride. This process is analyzed using molecular simulation .

Methods of Application: Three-dimensional structures of peptides and their cyclisation structures were drawn into a computer. Properties such as distance, angles, state surfaces were obtained and optimized to find the potential energy surface (PES), using a Gaussian program .

Results or Outcomes: The changes in thermodynamics revealed more about the changes in energy with conformation in the reaction. The increasingly negative values with the length of molecules show increasing spontaneity of the reaction .

Ring-Opening Polymerization

Scientific Field: Polymer Chemistry

Application Summary: N-propyl(tert-butoxy)carbohydrazide is used in the controlled ring-opening polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides towards well-defined peptoid-based polyacids .

Methods of Application: N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydride (t BuO 2 Pr-NCA) has been successfully synthesized and polymerized using primary amine initiators to produce the corresponding poly(N-(3-tert-butoxy-3-oxopropyl) glycine) .

Results or Outcomes: The polymerization was shown to proceed in a controlled manner, evidenced by the good agreement of the experimental molecular weight (Mn) with theoretical values and narrow molecular weight distribution in a wide range of monomer-to-initiator ratios .

N-propyl(tert-butoxy)carbohydrazide is an organic compound with the chemical formula C8H18N2O2C_8H_{18}N_2O_2. It features a hydrazide functional group, which is characterized by the presence of a hydrazine moiety (–NH–NH–) attached to a carbonyl group. The compound incorporates both a propyl chain and a tert-butoxy group, contributing to its unique properties. The tert-butoxy group is known for its steric hindrance, which can influence the reactivity and stability of the compound in various chemical environments .

Typical of hydrazides, including:

  • Amidation Reactions: The compound can undergo amidation with carboxylic acids to form amides. This reaction is facilitated by the nucleophilic nature of the hydrazine nitrogen, allowing it to attack electrophilic centers .
  • Condensation Reactions: It can react with carbonyl compounds to form Schiff bases, a process that involves the condensation of the hydrazine nitrogen with a carbonyl carbon .
  • Hydrolysis: Under acidic or basic conditions, N-propyl(tert-butoxy)carbohydrazide may hydrolyze, leading to the formation of corresponding acids and alcohols.

The synthesis of N-propyl(tert-butoxy)carbohydrazide can be achieved through several methods. One common approach involves:

  • Starting Materials: Utilizing 1,2-hydrazinedicarboxylic acid as a precursor.
  • Reaction Conditions: The reaction typically requires an esterification step using tert-butyl alcohol to introduce the tert-butoxy group.
  • Final Product Isolation: The product can be purified through recrystallization or chromatography techniques.

Detailed protocols for these synthesis methods can be found in specialized organic chemistry literature .

N-propyl(tert-butoxy)carbohydrazide has potential applications in various fields:

  • Pharmaceuticals: As a building block for synthesizing bioactive compounds.
  • Polymer Chemistry: It may serve as a monomer in polymerization reactions or as a modifying agent for enhancing polymer properties.
  • Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity.

Interaction studies involving N-propyl(tert-butoxy)carbohydrazide could focus on:

  • Reactivity with Other Compounds: Investigating how this compound interacts with various electrophiles and nucleophiles.
  • Biological Interactions: Understanding how it interacts with biological targets at the molecular level, particularly in relation to its antimicrobial or anticancer activities.

Such studies would provide insights into its utility in medicinal chemistry and materials science.

N-propyl(tert-butoxy)carbohydrazide shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure OverviewUnique Features
N-cyclopropylmethyl(tert-butoxy)carbohydrazideContains a cyclopropyl group instead of propylPotentially different reactivity due to ring strain
N-butyl(tert-butoxy)carbohydrazideSimilar structure with a butyl groupMay exhibit different solubility and biological activity
1-tert-butoxycarbonylhydrazineLacks the propyl chain; features only tert-butoxyUsed primarily as a protecting group in organic synthesis

These comparisons highlight the uniqueness of N-propyl(tert-butoxy)carbohydrazide in terms of its chain length and steric effects introduced by the tert-butoxy group, which may influence its reactivity and applications differently than its analogs.

XLogP3

1.3

Dates

Modify: 2023-08-17

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